Lithium oxalate

Prelithiation additive LiFePO4 cathode Coulombic efficiency

In lithium-ion battery manufacturing, irreversible first-cycle lithium loss degrades initial capacity. Lithium oxalate is a sacrificial cathode prelithiation additive that quantitatively oxidizes at ~4.7 V vs. Li/Li⁺ to release 525 mAh/g and generate SEI-forming CO₂. Key outcomes include: - 9.2% increase in first discharge capacity (139.1 → 151.9 mAh g⁻¹) at 4.2% loading in LiFePO₄‖graphite cells. - 25-percentage-point capacity retention improvement (45% vs. 20%) after 250 cycles in SiG‖LNMO full cells. - High-purity (≥99.9%) battery-grade material available for homogeneous cathode integration without altering established workflows.

Molecular Formula C2H2LiO4
Molecular Weight 97.0 g/mol
CAS No. 553-91-3
Cat. No. B1218476
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLithium oxalate
CAS553-91-3
SynonymsAcid, Oxalic
Aluminum Oxalate
Ammonium Oxalate
Chromium (2+) Oxalate
Chromium (3+) Oxalate (3:2)
Chromium Oxalate
Diammonium Oxalate
Dilithium Oxalate
Dipotassium Oxalate
Disodium Oxalate
Ferric Oxalate
Iron (2+) Oxalate (1:1)
Iron (3+) Oxalate
Iron Oxalate
Magnesium Oxalate
Magnesium Oxalate (1:1)
Manganese (2+) Oxalate (1:1)
Monoammonium Oxalate
Monohydrogen Monopotassium Oxalate
Monopotassium Oxalate
Monosodium Oxalate
Oxalate, Aluminum
Oxalate, Chromium
Oxalate, Diammonium
Oxalate, Dilithium
Oxalate, Dipotassium
Oxalate, Disodium
Oxalate, Ferric
Oxalate, Iron
Oxalate, Magnesium
Oxalate, Monoammonium
Oxalate, Monohydrogen Monopotassium
Oxalate, Monopotassium
Oxalate, Monosodium
Oxalate, Potassium
Oxalate, Potassium Chromium
Oxalate, Sodium
Oxalic Acid
Potassium Chromium Oxalate
Potassium Oxalate
Potassium Oxalate (2:1)
Sodium Oxalate
Molecular FormulaC2H2LiO4
Molecular Weight97.0 g/mol
Structural Identifiers
SMILES[Li].C(=O)(C(=O)O)O
InChIInChI=1S/C2H2O4.Li/c3-1(4)2(5)6;/h(H,3,4)(H,5,6);
InChIKeyGBPZIFLFRULNBM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 50 g / 100 g / 250 g / 500 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Lithium Oxalate Basic Properties


Lithium oxalate (CAS 553-91-3), with the chemical formula Li2C2O4, is an inorganic lithium salt of oxalic acid [1]. It appears as colorless orthorhombic crystals or white crystalline powder with a density of approximately 2.12 g/cm³ and a molar mass of 101.90 g·mol⁻¹ [1]. The compound exhibits high water solubility (66 g/L at room temperature) but is insoluble in ethanol and ether . Lithium oxalate decomposes upon heating before melting, with complete decomposition occurring above 590°C [1][2]. Synthetically, it is produced via direct neutralization of oxalic acid with lithium hydroxide or lithium carbonate [1][3].

Lithium Oxalate Irreplaceability in Batteries


Lithium oxalate occupies a distinct functional niche among lithium salts due to its dual role as both a lithium source and a CO2-generating sacrificial agent upon electrochemical oxidation [1]. Unlike simple lithium salts (e.g., Li2CO3, LiOH) that serve merely as lithium precursors, lithium oxalate undergoes quantitative oxidation at approximately 4.7 V vs. Li/Li⁺, releasing 525 mAh/g of specific capacity while generating CO2 that actively participates in solid electrolyte interphase (SEI) formation [1]. This unique electrochemical decomposition behavior cannot be replicated by lithium carbonate or lithium hydroxide, which either lack the oxidative capacity contribution or produce different decomposition products that do not equivalently benefit SEI composition [1][2]. Furthermore, lithium oxalate's capacity to function as a cathode prelithiation additive—compensating for irreversible first-cycle lithium loss—is a property not shared by most other lithium salts used in electrolyte formulations [2][3]. Substitution with generic lithium salts would therefore forfeit the quantifiable improvements in initial coulombic efficiency and cycling stability that lithium oxalate demonstrably provides in full-cell configurations [2][3].

Lithium Oxalate Performance Comparison


Capacity and Efficiency Gain in LiFePO4-Graphite Cells

In LiFePO4‖graphite full cells, addition of 4.2% lithium oxalate-based composite microspheres as a prelithiation additive increased the first discharge capacity from 139.1 to 151.9 mAh g⁻¹ (a 9.2% improvement) and raised coulombic efficiency from 88.1% to 96.3% (an absolute increase of 8.2 percentage points) relative to cells without the additive [1]. The decomposition voltage of lithium oxalate in the optimized composite formulation was reduced to 3.93 V, enabling effective lithium release without compromising cathode material performance [1].

Prelithiation additive LiFePO4 cathode Coulombic efficiency

Capacity Retention Improvement in LNMO/SiG Full Cells

In LNMO/SiG full cells with FEC-containing electrolyte, incorporation of lithium oxalate as a sacrificial salt resulted in 45% capacity retention after 250 cycles, compared to only 20% retention in cells without lithium oxalate [1]. The coulombic efficiency was consistently approximately 1% higher throughout cycling in lithium oxalate-containing cells [1]. The improved performance is attributed to CO2 generated from lithium oxalate oxidation (525 mAh/g at ~4.7 V vs. Li/Li⁺), which acts synergistically with FEC as an effective SEI-forming additive for SiG anodes [1].

Silicon-graphite anode LNMO cathode Cycle life

Capacity Fade Reduction in LNMO-Graphite Full Cells

LNMO/graphite cells containing 2.5 or 5 wt% lithium oxalate demonstrated up to approximately 11% higher initial discharge capacity and reduced capacity fade over 300 cycles, with fade rates of 12% and 8% respectively, compared to 19% fade in cells without lithium oxalate [1]. The lithium oxalate oxidation process releases 525 mAh/g of specific capacity at approximately 4.7 V vs. Li/Li⁺, quantitatively converting to CO2 that contributes to SEI stabilization [1].

Graphite anode LNMO cathode Capacity fade

SEI Enhancement Through CO2 Generation

Lithium oxalate undergoes quantitative electrochemical oxidation at approximately 4.7 V vs. Li/Li⁺, releasing 525 mAh/g of specific capacity while generating CO2 [1]. When CO2 from lithium oxalate oxidation was experimentally removed after formation, capacity fading reverted to levels observed in cells without lithium oxalate [1]. This establishes a mechanistic link between lithium oxalate-derived CO2 and improved cycling performance [1]. In LiFePO4‖graphite cells, lithium oxalate addition facilitated formation of a thinner Li2CO3-rich inorganic SEI, which correlated with the observed increase in coulombic efficiency from 88.1% to 96.3% [2].

SEI formation CO2 additive Anode passivation

Lithium Oxalate Procurement and Applications


Prelithiation Additive for LFP/Graphite Batteries

Lithium oxalate is optimally deployed as a cathode prelithiation additive in LiFePO4‖graphite battery systems where irreversible first-cycle lithium loss must be minimized. With 4.2% additive loading, first discharge capacity increases by 9.2% (from 139.1 to 151.9 mAh g⁻¹) and coulombic efficiency improves from 88.1% to 96.3% [1]. Procurement specifications should require battery-grade purity (≥99.9%) and appropriate particle size for homogeneous cathode integration. This application is particularly relevant for electric vehicle and grid storage battery manufacturers seeking to maximize initial energy utilization without altering established cathode processing workflows. [1]

Sacrificial Salt for Si-Graphite Anode Systems

In full cells employing silicon-graphite (SiG) composite anodes paired with high-voltage LNMO cathodes, lithium oxalate as a sacrificial salt delivers a 25-percentage-point improvement in capacity retention after 250 cycles (45% vs. 20% baseline) [1]. The compound's quantitative oxidation to CO2 at ~4.7 V synergizes with FEC electrolyte additives to form a robust SEI that mitigates the severe capacity fade characteristic of silicon-containing anodes [1]. Battery developers targeting silicon-anode technologies for next-generation high-energy cells should consider lithium oxalate procurement to address the cycle-life limitations inherent to high-silicon-content systems. [1]

High-Purity Precursor for LiDFOB Synthesis

High-purity lithium oxalate serves as a critical precursor in the synthesis of lithium difluoro(oxalato)borate (LiDFOB), an advanced electrolyte salt and additive valued for its multifunctional film-forming properties on both anode and cathode surfaces [1]. Patent literature explicitly identifies that traditional lithium oxalate production methods with insufficient purity cannot meet the stringent requirements for LiDFOB manufacturing [2]. Procurement for this application demands lithium oxalate with tightly controlled impurity profiles, particularly for transition metals and halides, achievable through optimized synthesis routes employing high-purity lithium hydroxide and oxalic acid [2]. [1][2]

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